molecular formula C11H14N2O2S B1614371 Methyl 2-thiomorpholin-4-ylisonicotinate CAS No. 898289-26-4

Methyl 2-thiomorpholin-4-ylisonicotinate

Cat. No. B1614371
CAS RN: 898289-26-4
M. Wt: 238.31 g/mol
InChI Key: PKBDUKGWOJJNRV-UHFFFAOYSA-N
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Description

“Methyl 2-thiomorpholin-4-ylisonicotinate” is a chemical compound with the molecular formula C11H14N2O2S . It has a molecular weight of 238.31 g/mol . The compound is also known by other synonyms such as “methyl 2-thiomorpholin-4-yl pyridine-4-carboxylate”, “methyl 2-1,4-thiazaperhydroin-4-yl pyridine-4-carboxylate”, and "4-pyridinecarboxylicacid, 2-4-thiomorpholinyl-, methyl ester" .


Molecular Structure Analysis

The SMILES representation of “Methyl 2-thiomorpholin-4-ylisonicotinate” is COC(=O)C1=CC(=NC=C1)N1CCSCC1 . This representation provides a text-based way to describe the structure of the compound. For a detailed structural analysis, specialized software or tools that can interpret and visualize this SMILES string may be used.


Physical And Chemical Properties Analysis

“Methyl 2-thiomorpholin-4-ylisonicotinate” is a solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Proteomics Research

Methyl 2-thiomorpholin-4-ylisonicotinate: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound is used as a specialty product in proteomics research due to its ability to interact with proteins, which can help in understanding protein behavior, modifications, and interactions within a biological context.

Drug Development

In the field of drug development, this compound has shown promise due to its structural similarity to thiazole-based molecules, which are known for their diverse biological activities . It can be used as a precursor or an intermediate in the synthesis of pharmaceuticals that target a range of diseases, from microbial infections to cancer.

Biological Activity Studies

Thiazole derivatives, like Methyl 2-thiomorpholin-4-ylisonicotinate , are studied for their potential biological activities. They have been found to exhibit antioxidant, analgesic, anti-inflammatory, and antimicrobial properties, making them valuable in the development of new therapeutic agents .

Environmental Research

This compound’s potential environmental applications are being explored, particularly in the degradation of environmental pollutants. Its reactivity can be harnessed to break down harmful substances and assist in bioremediation efforts.

Synthesis of Antimicrobial Agents

The antimicrobial properties of thiazole derivatives make Methyl 2-thiomorpholin-4-ylisonicotinate a candidate for the synthesis of new antimicrobial agents. Its structure allows for the creation of compounds that can be effective against resistant strains of bacteria and other pathogens .

Neuroprotective Drug Research

Research into neuroprotective drugs often involves thiazole derivatives due to their potential in treating neurodegenerative diseases. This compound could play a role in the synthesis of drugs that protect nerve cells from damage or degeneration .

Antitumor and Cytotoxic Drug Synthesis

The antitumor and cytotoxic activities of thiazole derivatives are of significant interest in cancer researchMethyl 2-thiomorpholin-4-ylisonicotinate may be used to develop new anticancer drugs that can target and destroy cancer cells with minimal side effects .

Chemical Reaction Accelerators

In chemical synthesis, this compound can act as a catalyst or a reaction accelerator. Its unique structure can facilitate various chemical reactions, making it a valuable tool in synthetic chemistry .

Safety And Hazards

“Methyl 2-thiomorpholin-4-ylisonicotinate” is harmful if swallowed, causes skin irritation, is harmful if inhaled, may cause respiratory irritation, is harmful in contact with skin, and causes serious eye irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, washing skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and seeking medical attention if feeling unwell or if in eyes .

properties

IUPAC Name

methyl 2-thiomorpholin-4-ylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-15-11(14)9-2-3-12-10(8-9)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBDUKGWOJJNRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)N2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640224
Record name Methyl 2-(thiomorpholin-4-yl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-thiomorpholin-4-ylisonicotinate

CAS RN

898289-26-4
Record name Methyl 2-(4-thiomorpholinyl)-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898289-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(thiomorpholin-4-yl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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